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Compound Name: 2-Anthraquinonecarboxylic acid

Cat. No.: B089820

An In-depth Technical Guide to the Thermochemical Properties of 2-Anthraquinonecarboxylic
Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the currently available
thermochemical and physicochemical properties of 2-Anthraquinonecarboxylic acid (AQCA).
While core data such as the standard enthalpy of formation remains undetermined in publicly
accessible literature, this guide summarizes key experimentally derived values related to its
phase transitions and solubility. Furthermore, it outlines the standard experimental protocols,
including thermal analysis and combustion calorimetry, that are necessary to establish a
complete thermochemical profile for this compound. The fundamental thermodynamic
relationships governing these properties are also discussed and visualized to provide a
complete conceptual framework.

Introduction

2-Anthraquinonecarboxylic acid (CAS No: 117-78-2), a derivative of anthraquinone, is a
molecule of significant interest in various scientific fields. Its rigid, planar structure and
functional groups make it a candidate for applications ranging from novel materials science to a
scaffold in drug design. A thorough understanding of its thermochemical properties—such as
enthalpy of formation, heat capacity, and Gibbs free energy—is critical for predicting its stability,
reactivity, and behavior in different environments. This data is indispensable for process
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optimization in chemical synthesis, formulation development in pharmaceuticals, and ensuring
safety and efficacy in its applications.

Physicochemical Properties

The fundamental physicochemical properties of 2-Anthraquinonecarboxylic acid provide a
baseline for its handling and application. These properties are summarized in the table below.

Property Value

IUPAC Name 9,10-dioxoanthracene-2-carboxylic acid
Molecular Formula C15HsOa4

Molecular Weight 252.22 g/mol

Melting Point 287-289 °C

Boiling Point (Estimate) 355.4 °C

Density (Estimate) 1.469 g/cm3

Experimentally Determined Thermochemical Data

Detailed experimental investigation into the thermochemical properties of 2-
Anthraquinonecarboxylic acid is limited. However, a key study by Chiang et al. provides
valuable data regarding its thermal behavior, particularly its sublimation, solubility, and the
desolvation of a methanolic solvate.[1] These experimentally determined parameters are
crucial for understanding the compound's phase transitions and energetic requirements for
dissolution and sublimation.
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Thermochemical

Value Associated Process
Parameter
Heat of Solution 32.7 kd/mol Dissolution of AQCA in water
Activation Energy of Removal of methanol from a
) 425.8 kJ/mol )
Desolvation methanolic solvate crystal
Activation Energy of Sublimation from solid to gas
o 182.7 kJ/mol
Sublimation phase

Core Thermochemical Properties: A Data Gap

Despite the importance of this molecule, core thermochemical data points, including the
standard enthalpy of formation (AfH°), standard molar entropy (S°), and standard Gibbs free
energy of formation (AfG°®), for 2-Anthraquinonecarboxylic acid are not readily available in
the surveyed scientific literature.

For context, the parent compound, 9,10-Anthraquinone (C14HsO2), has a documented standard
enthalpy of formation (AfH°solid) in the NIST Chemistry WebBook.[2] However, it is critical to
note that this value does not account for the presence and energetic contribution of the
carboxylic acid group in 2-Anthraquinonecarboxylic acid and should not be used as a
substitute. The determination of these fundamental properties requires specific experimental
procedures as outlined in the following section.

Experimental Protocols

To address the existing data gaps, specific experimental methodologies are required. The
following sections detail the protocols for determining both phase-transition energetics and core

thermochemical properties.

Thermal Analysis for Phase Transitions

The determination of the activation energies of desolvation and sublimation, as reported by
Chiang et al., involves the use of thermal analysis techniques such as Thermogravimetric
Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Methodology:
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Sample Preparation: A precise mass of 2-Anthraquinonecarboxylic acid (typically 1-10
mgq) is placed into an appropriate crucible (e.g., aluminum or platinum).

Thermogravimetric Analysis (TGA): The sample is heated in a TGA instrument under a
controlled atmosphere (e.g., nitrogen) at a constant heating rate. The instrument records the
mass of the sample as a function of temperature. A mass loss event between 70-100 °C
would indicate desolvation, while mass loss at higher temperatures (>250 °C) corresponds to
sublimation or decomposition.[1]

Differential Scanning Calorimetry (DSC): The sample is heated in a DSC instrument
alongside an empty reference crucible. The instrument measures the difference in heat flow
required to maintain the sample and reference at the same temperature. Endothermic peaks
on the resulting thermogram correspond to phase transitions such as melting, desolvation,
and sublimation.

Kinetic Analysis: To determine the activation energy of these processes, the experiments are
typically repeated at several different heating rates. The resulting data can then be analyzed
using kinetic models (e.g., the Kissinger or Ozawa-Flynn-Wall method) to calculate the
activation energy (Ea).
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Fig 1. Experimental workflow for thermal analysis.

Determination of Enthalpy of Formation via Combustion
Calorimetry

The standard enthalpy of formation (AfH®) is most accurately determined from the enthalpy of

combustion (AcH®), measured using a bomb calorimeter.
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Methodology:

Sample Preparation: A pellet of known mass of 2-Anthraquinonecarboxylic acid is
prepared.

Calorimeter Setup: The pellet is placed in a sample holder inside a high-pressure vessel (the
"bomb"). A fuse wire is placed in contact with the sample. The bomb is then sealed and
pressurized with pure oxygen (typically to ~30 atm).

Combustion: The bomb is submerged in a precisely known volume of water in a thermally
insulated container (the calorimeter). The sample is ignited by passing a current through the
fuse wire.

Temperature Measurement: The temperature of the water is monitored with high precision.
The total heat released by the combustion reaction is calculated from the observed
temperature rise and the previously determined heat capacity of the calorimeter system.

Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the
formation of nitric acid from any residual nitrogen in the bomb.

Calculation: The constant-volume energy of combustion (AcU) is calculated. This is then
converted to the standard enthalpy of combustion (AcH®). Finally, using Hess's Law and the
known standard enthalpies of formation of the combustion products (COz and Hz20), the
standard enthalpy of formation of 2-Anthraquinonecarboxylic acid is calculated.

Determination of Heat Capacity via Adiabatic
Calorimetry

The heat capacity (Cp) and its temperature dependence are determined using an adiabatic

calorimeter, which is essential for calculating entropy and changes in enthalpy and Gibbs free

energy at different temperatures.

Methodology:

Sample Loading: A precisely weighed sample of 2-Anthraquinonecarboxylic acid is sealed
in a sample vessel within the calorimeter.
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Calorimeter Environment: The calorimeter is cooled to a very low temperature (e.g., near
liquid helium or nitrogen temperatures). The sample chamber is maintained under high
vacuum.

Heating and Measurement: A known quantity of electrical energy (heat) is supplied to the
sample, and the resulting temperature increase is measured precisely.

Adiabatic Control: During heating, the temperature of a surrounding radiation shield is
continuously adjusted to match the sample temperature, minimizing any heat loss from the
sample to its surroundings (maintaining adiabatic conditions).

Data Collection: This process is repeated in small temperature increments over the entire
desired temperature range (e.g., from 78 K to 400 K).[3] The heat capacity at each
temperature is calculated from the energy input and the measured temperature change.

Fundamental Thermodynamic Relationships

The core thermochemical properties are intrinsically linked. The feasibility of a chemical

process at constant temperature and pressure is determined by the change in Gibbs free

energy (AG), which is defined by the change in enthalpy (AH) and the change in entropy (AS).

AG = AH - TAS

Where:

AG (Gibbs Free Energy): The energy available to do useful work. A negative value indicates
a spontaneous process.

AH (Enthalpy): The heat absorbed or released by the system. A negative value (exothermic)
contributes to spontaneity.

AS (Entropy): The change in disorder or randomness of the system. A positive value
contributes to spontaneity.

T. The absolute temperature in Kelvin.

This fundamental relationship underscores why the experimental determination of both AH

(from combustion calorimetry) and S° (from heat capacity measurements) is essential for
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predicting the behavior of 2-Anthraquinonecarboxylic acid.

Entropy Change
( (AS) Temperature (T)

Gibbs Free Energy
(AG = AH - TAS)

Enthalpy Change
(AH)

AG <0 - Spontaneous
AG >0 — Non-spontaneous

Process Spontaneity

Click to download full resolution via product page

Fig 2. Relationship of core thermodynamic properties.

Conclusion

This guide consolidates the known thermochemical data for 2-Anthraquinonecarboxylic acid,
which is currently centered on its phase-change behavior and solubility.[1] A significant gap
exists in the scientific literature concerning its fundamental thermochemical properties, namely
the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of
formation. The establishment of this foundational data through rigorous experimental work,
utilizing techniques such as bomb calorimetry and adiabatic calorimetry, is a necessary next
step. A complete thermochemical profile will empower researchers, chemists, and drug
development professionals to more accurately model, predict, and control the behavior of this
promising compound in a wide array of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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